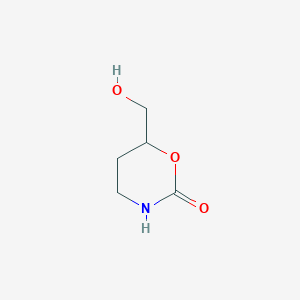
1-(5-Bromothiophen-2-yl)-2-chloro-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophen-2-yl)-2-chloro-2,2-difluoroethanone is a synthetic organic compound that features a brominated thiophene ring attached to a difluorinated ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-2-chloro-2,2-difluoroethanone typically involves the bromination of thiophene followed by chlorination and difluorination steps. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Chlorination: The brominated thiophene is then subjected to chlorination using thionyl chloride or phosphorus pentachloride.
Difluorination: Finally, the chlorinated intermediate is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroethanone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-chloro-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted thiophenes, sulfoxides, sulfones, and various coupled products depending on the reaction conditions.
Applications De Recherche Scientifique
1-(5-Bromothiophen-2-yl)-2-chloro-2,2-difluoroethanone has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Chemical Biology: Utilized in the design of probes for studying biological pathways and enzyme activities.
Mécanisme D'action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-chloro-2,2-difluoroethanone depends on its application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.
Comparaison Avec Des Composés Similaires
5-Bromothiophene-2-carbaldehyde: Shares the brominated thiophene core but lacks the difluoroethanone moiety.
2-Chloro-5-bromothiophene: Similar structure but without the difluoroethanone group.
1-(5-Bromothiophen-2-yl)ethanone: Lacks the chlorine and difluorine atoms.
Uniqueness: 1-(5-Bromothiophen-2-yl)-2-chloro-2,2-difluoroethanone is unique due to the presence of both chlorine and difluorine atoms, which impart distinct electronic properties and reactivity. This makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C6H2BrClF2OS |
|---|---|
Poids moléculaire |
275.50 g/mol |
Nom IUPAC |
1-(5-bromothiophen-2-yl)-2-chloro-2,2-difluoroethanone |
InChI |
InChI=1S/C6H2BrClF2OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H |
Clé InChI |
IYHZRGKRCYVMPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)C(=O)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)
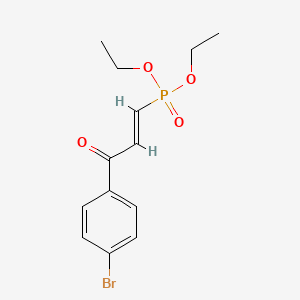
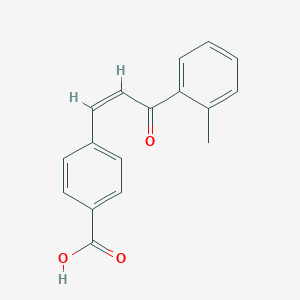
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)
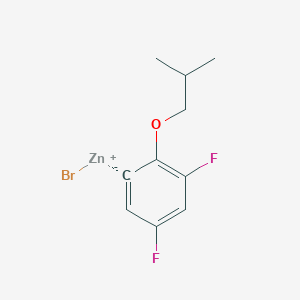

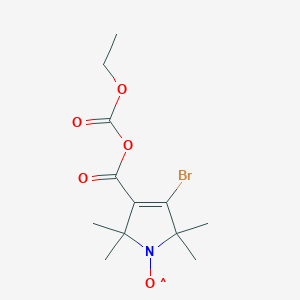
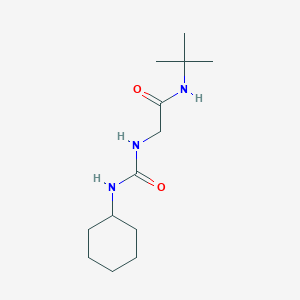
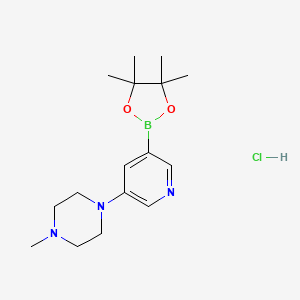


![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
